molecular formula C22H24N2O3 B7690915 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide

Cat. No. B7690915
M. Wt: 364.4 g/mol
InChI Key: QRBYREZWVVIYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as GMX1778, is a small molecule inhibitor of NAD+ biosynthesis that has been studied extensively in scientific research. This compound has shown potential in cancer treatment and has been the subject of several studies in recent years.

Mechanism of Action

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD+. NAD+ is an important coenzyme involved in many cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide decreases the levels of NAD+ in the cell, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its specificity for NAMPT, which makes it a useful tool for studying the role of NAD+ in cellular processes. However, this compound has some limitations, including its low solubility and stability in aqueous solutions.

Future Directions

Further research is needed to fully understand the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide in cancer treatment. Some possible future directions include:
1. Developing more stable and soluble analogs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide for use in clinical trials.
2. Investigating the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide in combination with other cancer therapies.
3. Studying the role of NAD+ in other cellular processes, such as aging and neurodegenerative diseases.
4. Developing new methods for targeting NAMPT and other enzymes involved in NAD+ biosynthesis.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves several steps, starting with the reaction of 2-chloro-3-formylquinoline with 2-amino-5-methylphenol to form 2-hydroxy-7-methylquinoline-3-carbaldehyde. This intermediate is then reacted with 2-methoxypropylamine and 4-fluorobenzoyl chloride to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been extensively studied in scientific research for its potential in cancer treatment. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide can inhibit the growth of cancer cells by decreasing the levels of NAD+ in the cell. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-11-24(22(26)18-7-5-6-8-20(18)27-3)14-17-13-16-10-9-15(2)12-19(16)23-21(17)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBYREZWVVIYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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